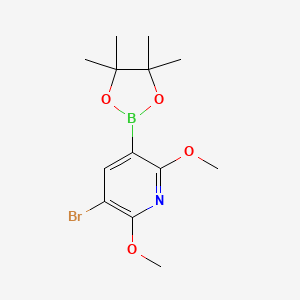
1-tert-butyl-4-iodo-2-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-4-iodo-2-(propan-2-yl)benzene, also known as TIPS-benzene, is an organic compound that is widely used in the pharmaceutical industry. It is a type of halogenated aromatic compound, which means that it contains a halogen atom such as iodine, bromine, or chlorine, bonded to an aromatic ring. TIPS-benzene has been studied for its potential applications in medicinal chemistry, including its use as a drug candidate.
Applications De Recherche Scientifique
1-tert-butyl-4-iodo-2-(propan-2-yl)benzene has been studied for its potential applications in medicinal chemistry and drug development. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have therapeutic effects on conditions such as Alzheimer’s disease and other cognitive disorders. This compound has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-4-iodo-2-(propan-2-yl)benzene is not yet fully understood. However, it is thought to involve the inhibition of acetylcholinesterase, as well as other enzymes involved in the breakdown of acetylcholine. In addition, this compound has been shown to bind to certain receptors in the body, which may be involved in its action.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, it has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have anti-inflammatory effects, as well as anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-tert-butyl-4-iodo-2-(propan-2-yl)benzene has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in high yields. In addition, it is relatively stable and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for the study of 1-tert-butyl-4-iodo-2-(propan-2-yl)benzene. One potential direction is to further investigate its mechanism of action, in order to better understand how it works and how it can be used in therapeutic applications. Another potential direction is to investigate its potential applications in other areas, such as its potential anti-cancer properties. Finally, further research could be done to explore the potential of this compound as a drug candidate.
Méthodes De Synthèse
1-tert-butyl-4-iodo-2-(propan-2-yl)benzene can be synthesized from the reaction of 1-bromo-4-iodobenzene and tert-butyl alcohol in the presence of a base catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, in which the bromine atom is replaced by the tert-butyl group and the iodine atom is replaced by the propan-2-yl group. The reaction is highly efficient and yields up to 99% of the desired product.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-tert-butyl-4-iodo-2-(propan-2-yl)benzene involves the iodination of 1-tert-butyl-2-(propan-2-yl)benzene using iodine and a suitable oxidizing agent.", "Starting Materials": [ "1-tert-butyl-2-(propan-2-yl)benzene", "Iodine", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ "1. Dissolve 1-tert-butyl-2-(propan-2-yl)benzene in a suitable solvent (e.g. dichloromethane).", "2. Add iodine and the oxidizing agent to the reaction mixture.", "3. Stir the reaction mixture at room temperature for several hours.", "4. Quench the reaction by adding a reducing agent (e.g. sodium thiosulfate) to the mixture.", "5. Extract the product using a suitable solvent (e.g. ethyl acetate).", "6. Purify the product by column chromatography or recrystallization." ] } | |
| 1369897-07-3 | |
Formule moléculaire |
C13H19I |
Poids moléculaire |
302.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




